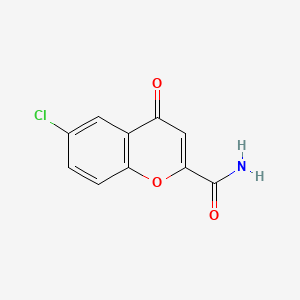
2-Bromoquinazolin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromoquinazolin-6-ol is a heterocyclic compound belonging to the quinazoline family It is characterized by a bromine atom at the second position and a hydroxyl group at the sixth position on the quinazoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoquinazolin-6-ol typically involves the bromination of quinazolin-6-ol. One common method is the reaction of quinazolin-6-ol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromoquinazolin-6-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinazolin-6-one derivatives.
Reduction Reactions: The compound can be reduced to form 2-aminoquinazolin-6-ol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
- Substitution reactions yield various substituted quinazoline derivatives.
- Oxidation reactions produce quinazolin-6-one derivatives.
- Reduction reactions result in 2-aminoquinazolin-6-ol.
Wissenschaftliche Forschungsanwendungen
2-Bromoquinazolin-6-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-Bromoquinazolin-6-ol largely depends on its interaction with biological targets. In medicinal chemistry, it is known to inhibit specific enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects such as the inhibition of cancer cell proliferation or bacterial growth.
Vergleich Mit ähnlichen Verbindungen
Quinazolin-6-ol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Chloroquinazolin-6-ol: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.
2-Aminoquinazolin-6-ol: Contains an amino group instead of bromine, resulting in different chemical properties and applications.
Uniqueness: 2-Bromoquinazolin-6-ol is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in the synthesis of various biologically active compounds.
Eigenschaften
Molekularformel |
C8H5BrN2O |
|---|---|
Molekulargewicht |
225.04 g/mol |
IUPAC-Name |
2-bromoquinazolin-6-ol |
InChI |
InChI=1S/C8H5BrN2O/c9-8-10-4-5-3-6(12)1-2-7(5)11-8/h1-4,12H |
InChI-Schlüssel |
WJNTVPYCTHYALZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=NC=C2C=C1O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11881052.png)

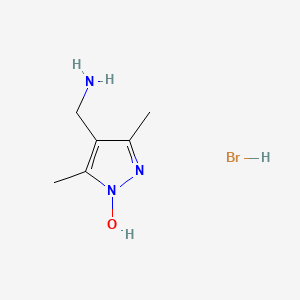
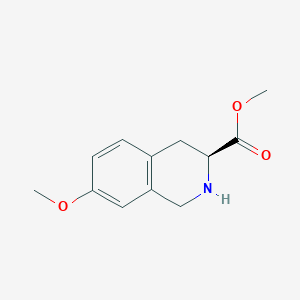

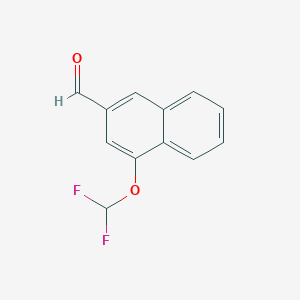
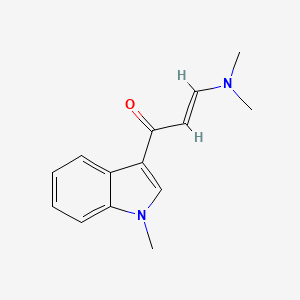

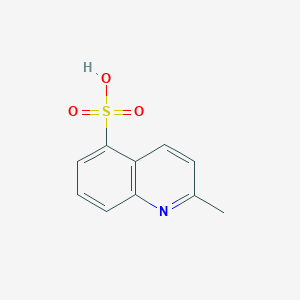
![7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione](/img/structure/B11881092.png)
![5-Chloro-8-phenylimidazo[1,2-a]pyridine](/img/structure/B11881099.png)
